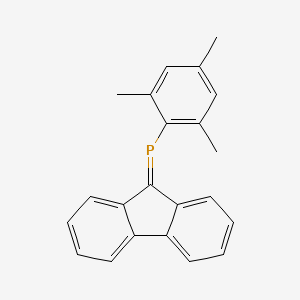
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane: is an organophosphorus compound that features a fluorenylidene group attached to a trimethylphenyl group through a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane typically involves the reaction of fluorenone with a phosphine reagent in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the fluorenone, facilitating the nucleophilic attack by the phosphine reagent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions where the fluorenylidene or trimethylphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Phosphine oxides
Reduction: Corresponding phosphines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a probe for studying phosphorus-containing biomolecules and their interactions.
Medicine: The compound’s unique structural features make it a candidate for drug design and development, particularly in the search for new therapeutic agents targeting specific molecular pathways.
Industry: In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane exerts its effects depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the phosphorus atom. This coordination can influence the electronic properties of the metal center, thereby affecting the reactivity and selectivity of the metal complex in catalytic processes.
Comparison with Similar Compounds
(9H-Fluoren-9-ylidene)phenylphosphane: Similar structure but with a phenyl group instead of a trimethylphenyl group.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)arsane: Similar structure but with an arsenic atom instead of a phosphorus atom.
(9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)stibane: Similar structure but with an antimony atom instead of a phosphorus atom.
Uniqueness: (9H-Fluoren-9-ylidene)(2,4,6-trimethylphenyl)phosphane is unique due to the presence of both the fluorenylidene and trimethylphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and its ability to form stable complexes with metal centers, making it a valuable ligand in coordination chemistry and catalysis.
Properties
CAS No. |
90255-57-5 |
|---|---|
Molecular Formula |
C22H19P |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
fluoren-9-ylidene-(2,4,6-trimethylphenyl)phosphane |
InChI |
InChI=1S/C22H19P/c1-14-12-15(2)21(16(3)13-14)23-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-13H,1-3H3 |
InChI Key |
ZODKSIQKKNVXRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P=C2C3=CC=CC=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


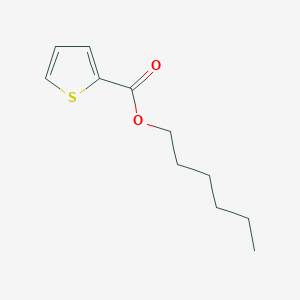
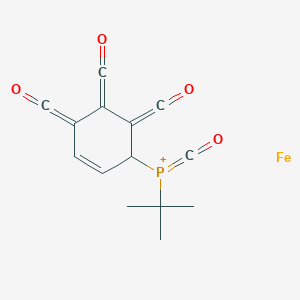
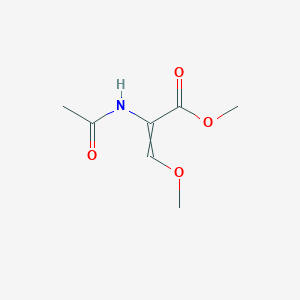
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
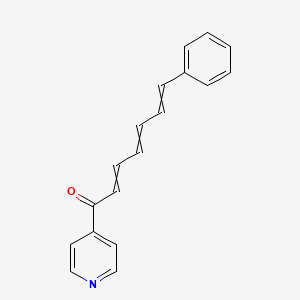
![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)

![4,4'-[2-(4-Ethoxyphenyl)ethene-1,1-diyl]bis(N,N-dimethylaniline)](/img/structure/B14364440.png)

![2-[2-Ethoxy-4-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]propan-2-yl carbonate](/img/structure/B14364445.png)
![4H-[1,2,3]Oxadiazolo[5,4-A]phenoxazin-4-one](/img/structure/B14364449.png)
